molecular formula C19H19N3OS B2543487 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide CAS No. 1172244-54-0

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Cat. No.: B2543487
CAS No.: 1172244-54-0
M. Wt: 337.44
InChI Key: PCXGVINBFGPYCI-UHFFFAOYSA-N
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Description

N-(6-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a synthetic small molecule featuring a benzothiazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities. This compound is intended for research applications in biochemical and pharmacological studies. The benzothiazole nucleus is a privileged structure in drug discovery. Similar benzothiazole derivatives have demonstrated significant potential in neuroprotective research , particularly as inhibitors of the monoamine oxidase B (MAO-B) enzyme, a target for investigating therapeutic interventions for neurodegenerative conditions like Parkinson's disease . Furthermore, structurally related 6-substituted benzothiazole acetamide derivatives have been reported to exhibit potent urease inhibitory activity in research settings, making them compounds of interest for studying infections caused by urease-producing bacteria . Other research on benzothiazole analogs, such as 6-nitrobenzo[d]thiazol-2-amine derivatives, has highlighted properties including anti-inflammatory and antioxidant effects in models of ethanol-induced fatty liver disease, suggesting a broader research utility in metabolic disorder studies . The specific presence of both the 6-methylbenzothiazole and the 3-pyridylmethyl moiety in this compound's structure may contribute to unique binding affinities and mechanistic pathways, warranting further investigation. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-7-8-16-17(10-13)24-19(21-16)22(18(23)15-5-2-6-15)12-14-4-3-9-20-11-14/h3-4,7-11,15H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXGVINBFGPYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzo[d]thiazole intermediate.

    Formation of the Cyclobutanecarboxamide Moiety: This step involves the reaction of the intermediate with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzo[d]thiazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide exhibit significant antimicrobial properties. Studies on benzothiazole derivatives have shown efficacy against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest a promising antimicrobial profile:

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified

These findings indicate that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound's structural similarity to known antitumor agents has prompted investigations into its anticancer properties. In vitro studies have demonstrated the ability of derivatives to inhibit the proliferation of various cancer cell lines, including HepG2 and DLD cells.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity of similar compounds against human tumor cells, yielding the following results:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These results indicate that structural modifications can lead to varying degrees of cytotoxicity.

Therapeutic Potential

The compound's diverse biological activities position it as a candidate for further research in drug development:

  • Antimicrobial Agents : Its efficacy against pathogens suggests potential use in developing new antibiotics.
  • Anticancer Drugs : The observed cytotoxicity against cancer cell lines supports its investigation as a novel anticancer agent.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s benzothiazole-pyridine scaffold is shared with several analogs, but differences in substituents and functional groups critically alter properties:

Compound Name Key Structural Features Biological Activity Synthesis Yield Notes
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide 6-methylbenzothiazole, cyclobutanecarboxamide, pyridin-3-ylmethyl Not explicitly stated (inferred antimitotic) Not reported Cyclobutane may enhance metabolic stability due to rigidity
N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide () 4-chlorophenylthiazole, hydroxynicotinamide Antibacterial Not reported Pyridine-3-carboxamide scaffold with electron-withdrawing Cl substituent
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20) 6-methoxybenzothiazole, acetamide, pyridin-3-ylmethyl Antimitotic 98% Methoxy group improves water solubility; acetamide simpler than cyclobutane
N-(6-arylbenzo[d]thiazol-2-yl)acetamides () Varied aryl substituents (e.g., Br, OMe) at benzothiazole 6-position, acetamide Not explicitly stated Up to 81% Electron-withdrawing groups (e.g., Br) increase synthesis yields

Key Observations

Substituent Impact on Synthesis and Activity: Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) on the target compound’s benzothiazole may enhance lipophilicity compared to methoxy (electron-donating but polar) or bromo (electron-withdrawing) groups in analogs. This could improve membrane permeability but reduce solubility . Cyclobutanecarboxamide vs. This modification may also affect binding affinity in biological targets .

Biological Implications :

  • Compound 20 () demonstrated antimitotic activity, suggesting that benzothiazole-pyridine derivatives with optimized solubility (e.g., methoxy groups) could be effective in oncology. The target compound’s methyl group might trade solubility for enhanced target engagement in hydrophobic pockets .
  • ’s pyridine-3-carboxamide analog showed antibacterial effects, highlighting the scaffold’s versatility. The chloro substituent in this compound underscores the role of electron-withdrawing groups in modulating activity .

Synthetic Efficiency :

  • Compound 20’s high yield (98%) contrasts with the variable yields (up to 81%) of ’s aryl-substituted acetamides. The cyclobutanecarboxamide moiety in the target compound may require more complex synthesis pathways, though specific data are lacking .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a benzo[d]thiazole moiety with a pyridine ring, which may contribute to its pharmacological properties.

The molecular formula of this compound is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S with a molecular weight of approximately 394.5 g/mol. Its structure includes functional groups that are known to influence biological activity, such as the thiazole and pyridine rings, which are often associated with antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 29 μg/mL to over 200 μg/mL depending on the specific compound and structure modifications .
  • Anticancer Potential : The presence of the thiazole and pyridine groups is often linked to anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases and modulation of apoptotic pathways .

The mechanism of action for this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds containing thiazole rings often inhibit enzymes critical for bacterial cell wall synthesis and DNA replication.
  • Receptor Modulation : The compound may interact with various receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamideStructureEffective against E. coli (MIC < 50 μg/mL)Induces apoptosis in cancer cells
N-(6-acetylbenzothiazol-2-yl)-2-cyano-N-(dimethylamino)acrylamideStructureBroad-spectrum activity against fungiTargets multiple cancer pathways

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against S. aureus and E. coli. The compounds were tested using the broth microdilution method, revealing MIC values indicating potent activity against these pathogens .
  • Anticancer Activity : In vitro studies on benzothiazole derivatives indicated their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanisms involved include the modulation of caspase pathways and inhibition of survival signaling pathways like PI3K/Akt .

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